

Halogen and chalcogen bonding in dinitrobenzothiadiazole derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,7-Dibromo-5,6-dinitrobenzo[c]
[1,2,5]thiadiazole

Cat. No.: B2588745

[Get Quote](#)

An In-Depth Technical Guide to Halogen and Chalcogen Bonding in Dinitrobenzothiadiazole Derivatives

Preamble: The Subtle Architects of Molecular Assembly

In the intricate world of supramolecular chemistry and drug design, the forces that govern molecular recognition and self-assembly are paramount. While covalent bonds form the rigid skeletons of molecules, a subtler yet equally powerful class of non-covalent interactions dictates how these molecules interact, organize, and ultimately function. Among these, halogen bonding (XB) and chalcogen bonding (ChB) have emerged from relative obscurity to become indispensable tools in crystal engineering, materials science, and medicinal chemistry.[\[1\]](#)[\[2\]](#) These interactions, both rooted in the principle of the σ -hole, offer a degree of directionality and tunability that is highly sought after for the rational design of complex molecular systems.[\[1\]](#)[\[3\]](#)

This guide focuses on the interplay of these two crucial interactions within a particularly fascinating class of molecules: dinitrobenzothiadiazole derivatives. The electron-deficient nature of the benzothiadiazole core, amplified by the presence of nitro groups, creates a unique electronic environment that enhances the propensity for both halogen and chalcogen bond formation.[\[4\]](#)[\[5\]](#) By dissecting this system, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for harnessing these interactions in their own work. We will explore the causality behind

experimental design, detail the protocols for characterization, and illuminate the path from fundamental understanding to tangible applications.

Chapter 1: The σ -hole - A Unifying Concept

At the heart of both halogen and chalcogen bonding lies the concept of the σ -hole. When a halogen (Group 17) or chalcogen (Group 16) atom is involved in a covalent bond, the electron density around it is not uniform.^{[3][6]} An electron-withdrawing group pulls electron density away from the halogen/chalcogen atom along the axis of the covalent bond. This creates a region of lower electron density, and consequently, a positive electrostatic potential, on the outer surface of the atom, directly opposite the covalent bond. This electropositive region is termed the " σ -hole."^{[1][7]}

This σ -hole can then act as a Lewis acid, interacting favorably with a Lewis base (an electron-rich region such as a lone pair on a nitrogen or oxygen atom).^[3] Key characteristics of σ -hole interactions include:

- Directionality: The interaction is highly directional, typically forming a linear or near-linear arrangement between the covalent bond, the σ -hole donor atom, and the Lewis base acceptor.^[3]
- Tunability: The strength of the interaction can be precisely tuned. It increases with the polarizability of the donor atom (I > Br > Cl > F for halogens; Te > Se > S for chalcogens) and the electron-withdrawing power of the group attached to it.^[3]
- Nature of the Interaction: While primarily electrostatic, σ -hole interactions also have contributions from polarization, dispersion, and charge transfer into the σ^* antibonding orbital of the donor.^{[3][8]}

Caption: Conceptual diagram of σ -hole interactions in halogen and chalcogen bonding.

Chapter 2: A Case Study: 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole

To provide a concrete example, this guide will center on 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, a molecule exquisitely designed to exhibit both halogen and chalcogen

bonding.[9][10] The 2,1,3-benzothiadiazole core is electron-deficient, and the addition of two powerful electron-withdrawing nitro groups at the 5 and 6 positions further depletes the aromatic system of electron density. This electronic environment serves two critical purposes:

- Enhances σ -hole Donors: It strengthens the positive σ -holes on the bromine atoms at the 4 and 7 positions (the halogen bond donors) and on the sulfur atom of the thiadiazole ring (the chalcogen bond donor).
- Provides Acceptor Sites: It presents multiple Lewis basic sites, namely the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the nitro groups, which can act as halogen or chalcogen bond acceptors.

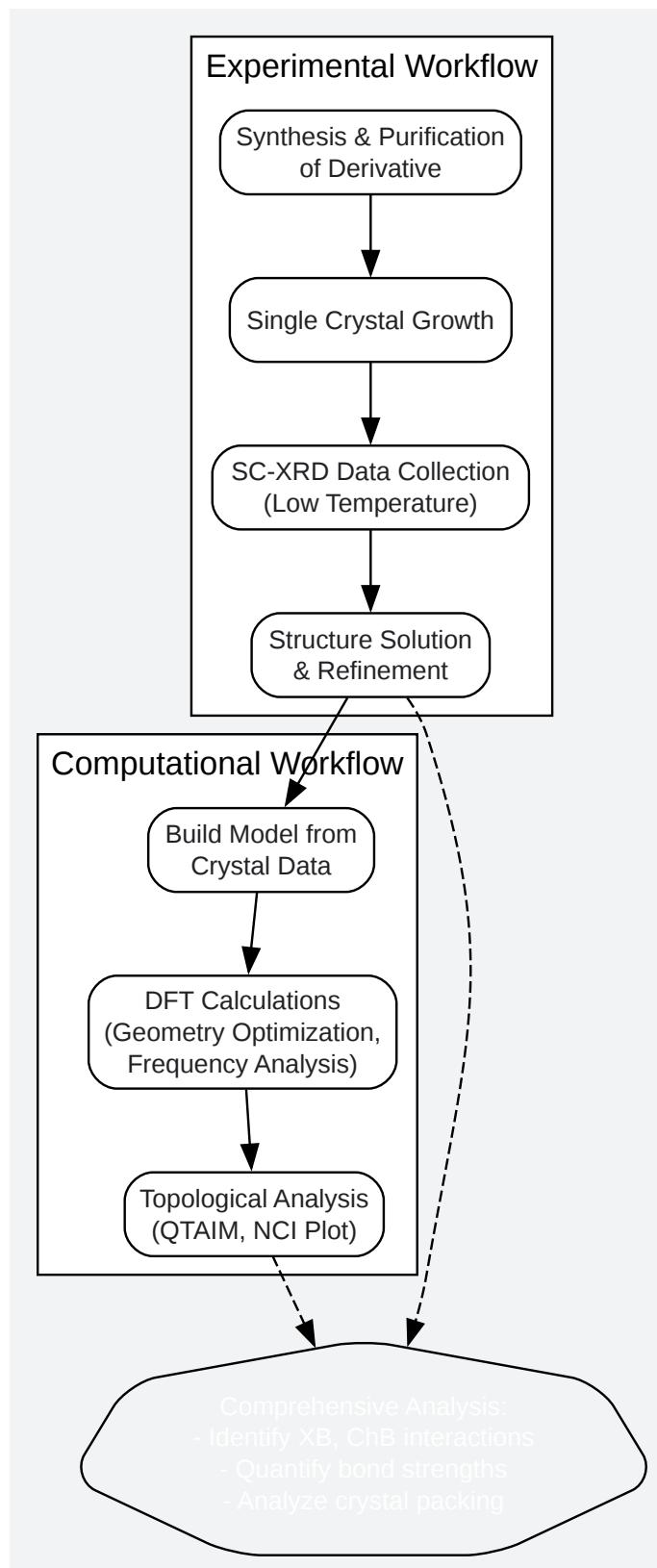
This molecule has been shown to crystallize into at least two polymorphic forms, providing a rich platform to study the subtle competition and interplay between different non-covalent interactions in directing crystal packing.[9][10]

Caption: Structure of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole with key interaction sites.

Unraveling the Crystal Packing

In the solid state, molecules of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole arrange themselves to maximize stabilizing non-covalent interactions. X-ray diffraction studies have revealed a fascinating competition.[9][10] The crystal structures showcase a variety of interactions, including:

- Br \cdots N Halogen Bonds: A bromine atom on one molecule interacts with a nitrogen atom of the thiadiazole ring on a neighboring molecule.
- S \cdots O Chalcogen Bonds: The sulfur atom of the thiadiazole ring interacts with an oxygen atom from a nitro group of an adjacent molecule.
- Br \cdots O Halogen Bonds: A bromine atom interacts with a nitro group oxygen.


Topological analysis of the electron density, a powerful computational technique, has been used to quantify these interactions.[9][10] These studies indicate that in this specific system, the chalcogen bond can be the dominant force over the halogen bond in terms of interaction energy, although the halogen bonds exhibit a higher degree of directionality.[9][10]

Interaction Type	Donor Atom	Acceptor Atom	Typical Distance (Å)	Angle (°) (C-Donor…Accceptor)	Reference
Halogen Bond	Br	N	~3.0 - 3.2	~165 - 175	[6]
Halogen Bond	Br	O	~3.1 - 3.4	~150 - 170	[6]
Chalcogen Bond	S	O	~2.9 - 3.1	~160 - 170	[6]
Dihalogen	Br	Br	~3.4 - 3.6	-	[6]

Table 1: Representative geometric parameters for non-covalent interactions observed in the crystal structure of 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Distances are shorter than the sum of van der Waals radii, indicating a significant attractive interaction.

Chapter 3: Methodologies for Characterization

A multi-faceted approach combining synthesis, crystallography, and computational chemistry is essential to fully characterize and understand the halogen and chalcogen bonding in these systems.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the study of non-covalent interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing direct evidence of halogen and chalcogen bonds.

Objective: To obtain high-resolution crystal structure data to accurately measure intermolecular distances and angles.

Methodology:

- Crystal Selection and Mounting:
 - Under a microscope, select a single, well-formed crystal free of defects.
 - Mount the crystal on a goniometer head using a cryoprotectant oil and a cryoloop.
- Data Collection:
 - Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is critical as it minimizes thermal motion, leading to more precise atomic positions and enabling accurate charge density studies.
 - Mount the goniometer on the diffractometer.
 - Perform an initial screening to determine the unit cell parameters and crystal quality.
 - Execute a full data collection strategy, rotating the crystal and collecting diffraction data over a wide range of angles to ensure data completeness and redundancy.
- Data Processing:
 - Integrate the raw diffraction images to obtain the intensities of individual reflections.
 - Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.
 - Scale and merge the data to create a final reflection file.

- Structure Solution and Refinement:
 - Solve the structure using software packages that employ methods like direct methods or Patterson functions to determine initial atomic positions.
 - Refine the structural model against the experimental data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics like R-factors.

Computational Protocol: DFT and Topological Analysis

Computational chemistry provides indispensable insights into the nature and energetics of the observed interactions, which cannot be measured directly by experiment.

Objective: To quantify the strength and characterize the nature of halogen and chalcogen bonds using Quantum Theory of Atoms in Molecules (QTAIM).

Methodology:

- Model Building:
 - Use the atomic coordinates from the refined SC-XRD structure as the starting geometry for the computational model (e.g., a dimer or a cluster of interacting molecules).
- Quantum Chemical Calculations:
 - Choose an appropriate level of theory. Density Functional Theory (DFT) with functionals designed to handle non-covalent interactions (e.g., M06-2X, ω B97X-D) and a suitable basis set (e.g., 6-311++G(d,p)) is a common choice.[10]
 - Perform a geometry optimization to find the minimum energy structure.
 - Calculate the wavefunction of the optimized geometry.
- Topological Analysis (QTAIM):
 - Analyze the calculated electron density (ρ) using QTAIM software.

- Identify Bond Critical Points (BCPs): A BCP is a point in the electron density map where the gradient of the density is zero. The presence of a BCP and a corresponding bond path between two atoms is an unambiguous indicator of an interaction.
- Analyze BCP Properties: The properties of the electron density at the BCP reveal the nature of the interaction. For non-covalent interactions like XB and ChB, one expects:
 - Low values of electron density (ρ).
 - A positive Laplacian of the electron density ($\nabla^2\rho > 0$), characteristic of closed-shell interactions.
- The interaction energy can be estimated from the potential energy density at the BCP.

Chapter 4: Implications for Drug Development and Materials Science

The ability to precisely control intermolecular interactions using halogen and chalcogen bonds has profound implications.

- Drug Development: Halogen bonds are increasingly recognized as crucial for ligand-protein binding.[11][12] A halogenated ligand can interact with Lewis basic sites in a protein's binding pocket, such as backbone carbonyl oxygens or the side chains of serine, aspartate, or histidine.[11] Understanding the interplay with chalcogen bonds, especially in sulfur-containing heterocycles which are common in pharmaceuticals, opens new avenues for rational drug design.[13][14] By strategically placing halogen and chalcogen atoms, medicinal chemists can enhance binding affinity, improve selectivity, and fine-tune the pharmacokinetic properties of drug candidates.
- Crystal Engineering: As demonstrated by the polymorphism of dinitrobenzothiadiazole, the competition between XB and ChB can direct the self-assembly of molecules into specific crystalline architectures.[9][10] This control is vital for designing advanced materials with tailored properties, such as organic semiconductors, nonlinear optical materials, and porous frameworks.[2][15]

Conclusion

The study of halogen and chalcogen bonding in dinitrobenzothiadiazole derivatives provides a compelling window into the modern practice of physical organic and materials chemistry. It showcases how the subtle electronic tuning of a molecular scaffold can activate and modulate a suite of powerful, directional non-covalent interactions. The synergy between high-resolution experimental techniques like SC-XRD and sophisticated computational methods like QTAIM is essential for not only identifying these bonds but also for quantifying their strength and understanding their role in the broader supramolecular landscape. For professionals in drug discovery and materials science, a deep, mechanistic understanding of these interactions is no longer a niche academic pursuit but a critical component of rational, predictive molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ -hole interactions: a snapshot of current progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcogen bonding in synthesis, catalysis and design of materials - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01685A [pubs.rsc.org]
- 3. Halogen bonding and chalcogen bonding mediated sensing - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01800D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers in Halogen and Chalcogen-Bond Donor Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Halogen Bonding and Chalcogen Bonding in 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. uni-tuebingen.de [uni-tuebingen.de]
- 13. Discovering protein-ligand chalcogen bonding in the protein data bank using endocyclic sulfur-containing heterocycles as ligand search subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chalcogen Bonding Boosts the Uptake of Small Molecules in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Halogen and chalcogen bonding in dinitrobenzothiadiazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2588745#halogen-and-chalcogen-bonding-in-dinitrobenzothiadiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com